molecular formula C26H25N3O5 B5454793 (2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide

(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide

Cat. No.: B5454793
M. Wt: 459.5 g/mol
InChI Key: BTNPOLWCKRNLEO-KGENOOAVSA-N
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Description

(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a furan ring, and an indole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dimethoxybenzaldehyde, furan-2-carboxylic acid, and 1H-indole-3-ethylamine. These intermediates are then subjected to condensation reactions, amide bond formation, and subsequent purification steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic structures and functional groups.

    Furan derivatives: Compounds containing the furan ring, which may exhibit similar reactivity.

    Indole derivatives: Compounds with the indole moiety, known for their biological activities.

Uniqueness

(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-32-22-10-9-17(15-24(22)33-2)14-21(29-26(31)23-8-5-13-34-23)25(30)27-12-11-18-16-28-20-7-4-3-6-19(18)20/h3-10,13-16,28H,11-12H2,1-2H3,(H,27,30)(H,29,31)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNPOLWCKRNLEO-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C(=O)NCCC2=CNC3=CC=CC=C32)/NC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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